

Thermodynamic Properties of 2,4-Dimethyl-1,4-pentadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-1,4-pentadiene

Cat. No.: B14169759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of **2,4-Dimethyl-1,4-pentadiene**. Due to a lack of extensive experimental data in publicly available literature, this document focuses on presenting calculated values and outlining the standard experimental and computational methodologies used to determine such properties for unsaturated hydrocarbons.

Core Thermodynamic Data

The following tables summarize the available calculated and limited experimental thermodynamic and physical properties for **2,4-Dimethyl-1,4-pentadiene**. These values are primarily derived from computational estimation methods and should be used with an understanding of their theoretical nature.

Table 1: Calculated Thermodynamic Properties

Property	Value	Unit	Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	166.64	kJ/mol	Joback
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	43.47	kJ/mol	Joback
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	8.71	kJ/mol	Joback
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	30.00	kJ/mol	Joback

Source: Cheméo[[1](#)]

Table 2: Physical Properties

Property	Value	Unit	Source
Molecular Weight	96.17	g/mol	Cheméo[1]
Normal Boiling Point (T _{boil})	352.68	K	Joback Calculated Property[1]
Vapor Pressure	65.6	mmHg at 25°C	LookChem[2]
Critical Temperature (T _c)	530.21	K	Joback Calculated Property[1]
Critical Pressure (P _c)	3100.18	kPa	Joback Calculated Property[1]
Critical Volume (V _c)	0.392	m ³ /kmol	Joback Calculated Property[1]
Normal Melting Point (T _{fus})	137.21	K	Joback Calculated Property[1]

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for **2,4-Dimethyl-1,4-pentadiene** is scarce, the following are detailed methodologies for the key experiments that would be employed to determine its thermodynamic properties.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.

Methodology:

- Sample Preparation: A highly purified sample of **2,4-Dimethyl-1,4-pentadiene** is placed in a sealed calorimeter vessel. The amount of the sample is determined by weighing.
- Calorimeter Setup: The vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the calorimeter

vessel, minimizing heat exchange with the surroundings.

- Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample. The temperature change is precisely measured using a platinum resistance thermometer.
- Data Analysis: The heat capacity (C_p) is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated over a range of temperatures.
- Entropy Calculation: The standard entropy (S°) is determined by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K), applying the third law of thermodynamics.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is used to measure the heat of combustion of a substance. The standard enthalpy of formation can then be derived from this value.

Methodology:

- Sample Preparation: A precisely weighed sample of **2,4-Dimethyl-1,4-pentadiene** is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."
- Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm) to ensure complete combustion.
- Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase, which is measured precisely.

- Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.
- Enthalpy of Formation: The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Ebulliometry for Vapor Pressure

Ebulliometry is an experimental technique for the precise determination of the boiling point of a liquid at a controlled pressure.

Methodology:

- Apparatus: An ebulliometer, an apparatus designed to measure boiling points accurately, is used. It consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in a vapor-liquid equilibrium mixture, a condenser, and a pressure control system.
- Procedure: The sample of **2,4-Dimethyl-1,4-pentadiene** is placed in the boiler. The system pressure is set and maintained at a specific value. The liquid is heated to its boiling point.
- Measurement: The equilibrium temperature at the set pressure is measured with a calibrated platinum resistance thermometer.
- Data Collection: This measurement is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

Computational Methodologies

In the absence of experimental data, computational methods are invaluable for estimating thermodynamic properties.

Joback Method

The Joback method is a group contribution method used to predict critical properties and other thermodynamic data for organic compounds based on their molecular structure. The properties listed in Table 1 were calculated using this method. It involves breaking down the molecule into


its constituent functional groups and summing the contributions of each group to estimate the desired property.

Benson Group Additivity

The Benson group additivity method is a more refined group contribution method that considers not only the atoms in a group but also their nearest neighbors. This allows for more accurate estimations of properties like enthalpy of formation, entropy, and heat capacity.

Logical Workflow for Thermodynamic Property Estimation

The following diagram illustrates a typical workflow when experimental thermodynamic data is not available.

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ualberta.ca [ualberta.ca]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,4-Dimethyl-1,4-pentadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14169759#thermodynamic-properties-of-2-4-dimethyl-1-4-pentadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com